![molecular formula C19H26N6S2 B11177406 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B11177406.png)
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperidine ring, and a carbodithioate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the triazine ring through cyclization reactions, followed by the introduction of the piperidine ring and the carbodithioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate include other triazine derivatives, piperidine-based compounds, and carbodithioate-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities and applications for this intriguing molecule.
Biological Activity
The compound {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity, synthesizes existing research findings, and presents data in a structured format.
Basic Information
- Chemical Name : this compound
- CAS Number : 700857-77-8
- Molecular Formula : C19H26N6O2
- Molecular Weight : 370.45 g/mol
Structural Representation
The structural complexity of this compound contributes to its diverse biological activities. The presence of the triazine ring and the piperidine moiety are particularly noteworthy for their roles in pharmacological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often exhibit antimicrobial properties. The compound has shown promise in inhibiting various bacterial and fungal strains. For example:
These results suggest that the compound could be developed into an effective antimicrobial agent.
Antitumor Activity
Triazine derivatives have been extensively studied for their anticancer properties. A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
Case Study: Antitumor Efficacy
A recent study evaluated the antitumor activity of a structurally similar triazine derivative against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction |
A549 | 4.8 | Cell cycle arrest |
The results indicated that the compound effectively induced apoptosis and arrested the cell cycle, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Emerging studies suggest that compounds with triazine structures may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress.
Properties
Molecular Formula |
C19H26N6S2 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C19H26N6S2/c1-12-4-6-15(7-5-12)21-18-23-16(22-17(20)24-18)11-27-19(26)25-9-13(2)8-14(3)10-25/h4-7,13-14H,8-11H2,1-3H3,(H3,20,21,22,23,24) |
InChI Key |
MPIXNCKMYUXKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N)C |
Origin of Product |
United States |
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